Nivalenol Nivalenol Standard Solution Nivalenol is a trichothecene.
Brand Name: Vulcanchem
CAS No.: 23282-20-4
VCID: VC21337859
InChI: InChI=1S/C15H20O7/c1-6-3-7-14(4-16,11(20)8(6)17)13(2)10(19)9(18)12(22-7)15(13)5-21-15/h3,7,9-12,16,18-20H,4-5H2,1-2H3
SMILES: CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)O)C)CO
Molecular Formula: C15H20O7
Molecular Weight: 312.31 g/mol

Nivalenol

CAS No.: 23282-20-4

VCID: VC21337859

Molecular Formula: C15H20O7

Molecular Weight: 312.31 g/mol

* For research use only. Not for human or veterinary use.

Nivalenol - 23282-20-4

Description

Nivalenol is a mycotoxin belonging to the trichothecene group, primarily produced by fungi of the Fusarium species, such as Fusarium graminearum and Fusarium sporotrichioides . It is structurally characterized as a sesquiterpene compound with the chemical formula C15H20O7 . Nivalenol is known for its toxic effects on humans and animals, causing symptoms like emesis, hemorrhage in lungs and brain, and damage to bone marrow due to inhibition of protein and DNA synthesis .

Synthesis of Nivalenol

The synthesis of nivalenol involves a complex 16-step process starting with farnesyl pyrophosphate. The initial steps involve the cyclization of farnesyl pyrophosphate to trichodiene, catalyzed by terpene cyclase trichodiene synthase (Tri5). This is followed by several oxidation reactions catalyzed by cytochrome P450 monooxygenase, leading to the formation of isotrichotriol. Further reactions involve the conversion of isotrichotriol to trichotriol and then to isotrichodermol through a non-enzymatic cyclization. The final steps involve acetylation and deacetylation reactions to produce nivalenol .

StepReactionEnzyme/Catalyst
1Cyclization of farnesyl pyrophosphate to trichodieneTri5 (trichodiene synthase)
2-5Oxidation reactionsCytochrome P450 monooxygenase (TRI4)
6Conversion of isotrichotriol to trichotriolNon-enzymatic
7Conversion of trichotriol to isotrichodermolNon-enzymatic
8-14Acetylation and hydroxylation reactionsVarious acetyltransferases and hydroxylases (e.g., TRI101, TRI11, TRI13)
15-16Deacetylation reactionsTRI8 (trichothecene C-3 esterase)

Mechanism of Action

Nivalenol affects various biological pathways, notably the NF-κB pathway, which is crucial for immune response regulation. It alters the expression of cytokines such as IL-8 and MCP-1/CCL2, influencing inflammation and immune cell mobility. Nivalenol can induce apoptosis and DNA damage, making it more toxic than some other trichothecenes like deoxynivalenol. It also impacts human leukocyte proliferation in a dose-dependent manner .

Occurrence and Food Contamination

Nivalenol frequently contaminates cereal grains, particularly those infected by Fusarium species. It co-occurs with other mycotoxins like deoxynivalenol, posing significant health risks due to its toxic effects on protein synthesis and immune function . The presence of nivalenol in food commodities is a global concern, necessitating effective detection and management strategies to protect public health .

Health Implications

Exposure to nivalenol can lead to severe health issues, including gastrointestinal distress, immunosuppression, and potential long-term effects on bone marrow and DNA integrity. In regions with high levels of fungal contamination, chronic exposure may contribute to increased susceptibility to infectious diseases, particularly in populations with compromised immune systems .

Detection and Management

Efficient detection methods, such as LC-MS/MS, are crucial for identifying nivalenol in food products. Management strategies include proper agricultural practices to reduce fungal growth, storage conditions to prevent contamination, and regulatory guidelines to limit exposure levels in food commodities .

CAS No. 23282-20-4
Product Name Nivalenol
Molecular Formula C15H20O7
Molecular Weight 312.31 g/mol
IUPAC Name 3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one
Standard InChI InChI=1S/C15H20O7/c1-6-3-7-14(4-16,11(20)8(6)17)13(2)10(19)9(18)12(22-7)15(13)5-21-15/h3,7,9-12,16,18-20H,4-5H2,1-2H3
Standard InChIKey UKOTXHQERFPCBU-UHFFFAOYSA-N
Isomeric SMILES CC1=C[C@@H]2[C@]([C@@H](C1=O)O)(C3([C@@H]([C@H]([C@H](C34CO4)O2)O)O)C)CO
SMILES CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)O)C)CO
Canonical SMILES CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)O)C)CO
Colorform Crystals from methanol
Crystals
Melting Point 222-223 °C, decomposes
Physical Description Solid; [Merck Index]
Shelf Life Stable under recommended storage conditions.
Solubility Soluble in polar organic solvents
Synonyms nivalenol
Vapor Pressure 6.89X10-13 mm Hg at 25 °C (est)
PubChem Compound 430146
Last Modified Aug 15 2023

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